An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzonitrile (CAS: 140675-43-0)
An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzonitrile (CAS: 140675-43-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-6-hydroxybenzonitrile, a versatile chemical intermediate. The document details its physicochemical properties, a validated synthesis protocol, key applications, and essential safety information, tailored for professionals in research and development.
Chemical and Physical Properties
2-Fluoro-6-hydroxybenzonitrile, also known as 2-Cyano-3-fluorophenol, is a functionalized aromatic compound recognized for its utility as a building block in organic synthesis.[1] Its unique arrangement of fluorine, hydroxyl, and nitrile functional groups enhances its reactivity and makes it a valuable precursor in various chemical applications.[1]
Quantitative data regarding the compound's properties are summarized in the tables below for clarity and ease of comparison.
Table 1: General Information
| Identifier | Value |
| CAS Number | 140675-43-0[1][2][3][4] |
| Molecular Formula | C₇H₄FNO[1][2] |
| Molecular Weight | 137.11 g/mol [1][2] |
| IUPAC Name | 2-fluoro-6-hydroxybenzonitrile[4] |
| Synonyms | 2-Cyano-3-fluorophenol[1][4] |
| MDL Number | MFCD03428592[1][3] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to light yellow powder/crystal[1] |
| Melting Point | 155 - 159 °C[1] |
| Boiling Point | 257.5 ± 25.0 °C (Predicted)[2] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted)[2] |
| pKa | 6.17 ± 0.10 (Predicted)[2] |
| Solubility | Soluble in Methanol[2] |
| Storage | Room Temperature, under inert atmosphere[1][2] |
Synthesis and Manufacturing
The primary manufacturing process for 2-Fluoro-6-hydroxybenzonitrile often involves the demethylation of 2-fluoro-6-methoxybenzonitrile. This reaction is typically carried out using a reagent like pyridinium hydrochloride in an aqueous solution.
Detailed Experimental Protocol: Synthesis from 2-Fluoro-6-methoxybenzonitrile
The following protocol describes a general procedure for the synthesis of 2-fluoro-6-hydroxybenzonitrile.[2][5]
Materials:
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2-fluoro-6-methoxybenzonitrile (1 mol, 151 g)
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Aqueous pyridinium solution (3 mol, 346.5 g)
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Hydrogen chloride gas
-
Water
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Methyl tert-butyl ether (MTBE)
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10% Aqueous sodium hydroxide (NaOH)
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Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
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10% Hydrochloric acid
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a 2-liter flask, combine 2-fluoro-6-methoxybenzonitrile (151 g, 1 mol) and aqueous pyridinium solution (346.5 g, 3 mol). Slowly bubble hydrogen chloride gas into the mixture under a protective atmosphere.
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Heating: Gradually heat the reaction mixture to 190 °C and maintain this temperature with stirring for 5 hours.
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Cooling: After the reaction is complete, cool the mixture to room temperature overnight with slow stirring.
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Work-up (Part 1): Add 1000 mL of water to the cooled mixture and heat to 80 °C. Add 1000 mL of methyl tert-butyl ether and mix thoroughly. Separate the organic and aqueous phases. Back-extract the aqueous phase twice with 500 mL of MTBE each time.
-
Washing (Organic Phase): Combine all MTBE phases and wash once with 800 mL of 10% aqueous sodium hydroxide, followed by one wash with 400 mL of water.
-
Work-up (Part 2): Combine the two aqueous phases from the previous steps. Adjust the pH to 2 using concentrated hydrochloric acid.
-
Extraction: Extract the acidified aqueous phase three times with 500 mL of dichloromethane.
-
Washing (DCM Phase): Combine the organic (DCM) phases and wash once with 10% hydrochloric acid.
-
Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate. Remove the solvent by distillation under vacuum to yield the final product.
This process typically yields around 120 g (87% yield) of 2-fluoro-6-hydroxybenzonitrile with a purity greater than 99%.[2][5]
Mandatory Visualization: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 2-Fluoro-6-hydroxybenzonitrile.
Spectroscopic Characterization
Confirmation of the final product structure is achieved through standard analytical techniques.
Table 3: ¹H NMR Data
| Parameter | Value |
| Solvent | D₆-Dimethylsulfoxide |
| Chemical Shift (δ) | 6.85 ppm (m, 2H, aryl H) |
| 7.55 ppm (q, 1H, aryl H) | |
| 11.7 ppm (s, 1H, OH) |
Data sourced from ChemicalBook.[2][5]
Applications in Research and Development
2-Fluoro-6-hydroxybenzonitrile is a key starting material and intermediate in several high-value sectors.[1]
-
Pharmaceutical Development : It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the design of anti-inflammatory and anti-cancer drugs.[1] Its structure allows for participation in nucleophilic substitution reactions, enabling the creation of complex molecules essential for drug discovery.[1]
-
Agrochemical Sector : The compound is valuable in creating effective herbicides and pesticides. Its inherent stability and reactivity are well-suited for formulations that improve crop protection.[1]
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Organic Synthesis : Researchers widely use it as a foundational component for constructing more complex molecules.[1]
-
Material Science : It is employed in the development of advanced materials like polymers and coatings, where its properties can enhance chemical resistance and durability.[1]
-
Biochemical Research : The compound is used in studies of enzyme interactions and mechanisms, which can provide insights into biological processes and lead to new therapeutic strategies.[1]
Safety and Handling
Due to its toxicological profile, 2-Fluoro-6-hydroxybenzonitrile must be handled with care, following good industrial hygiene and safety practices.
Table 4: GHS Hazard Information
| Category | Code | Description |
| Pictogram | GHS06 | Toxic[3] |
| Signal Word | Danger[3] | |
| Hazard Statements | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled |
| H315 | Causes skin irritation[3] | |
| H319 | Causes serious eye irritation[3] | |
| H335 | May cause respiratory irritation[3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P270 | Do not eat, drink or smoke when using this product | |
| P280 | Wear protective gloves/eye protection/face protection | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | |
| P501 | Dispose of contents/container to an approved waste disposal plant |
Handling Recommendations:
-
Use only in a well-ventilated area or outdoors.
-
Take off immediately all contaminated clothing and wash it before reuse.
-
Handle in accordance with good industrial hygiene and safety practices. Utmost caution is advised as the release of hydrocyanic acid is possible with cyanogen compounds.

